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molecular formula C8H8N2O2 B8696098 3-Formylaminobenzamide

3-Formylaminobenzamide

Cat. No. B8696098
M. Wt: 164.16 g/mol
InChI Key: WXYAXNJJSMYZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719151

Procedure details

10 gm of 3-aminobenzamide and 80 ml of 98 to 100% formic acid were refluxed for 60 minutes. The formic acid was removed by evaporation under vacuum; the residual oily product was mixed with water and evaporated to yield a solid residue. This solid was crystallized from water to give 8.2 gm (yield=68%) of white, round crystals with a melting point of 176° C. to 177° C. Mass spectrum analysis indicated a molecular weight of 164.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].[CH:11](O)=[O:12]>>[CH:11]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=CC1
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formic acid was removed by evaporation under vacuum
ADDITION
Type
ADDITION
Details
the residual oily product was mixed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a solid residue
CUSTOM
Type
CUSTOM
Details
This solid was crystallized from water
CUSTOM
Type
CUSTOM
Details
to give 8.2 gm (yield=68%) of white, round crystals with a melting point of 176° C. to 177° C

Outcomes

Product
Name
Type
Smiles
C(=O)NC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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